Cas no 52571-45-6 (N4-Benzoyl-2’-O-methylcytidine)

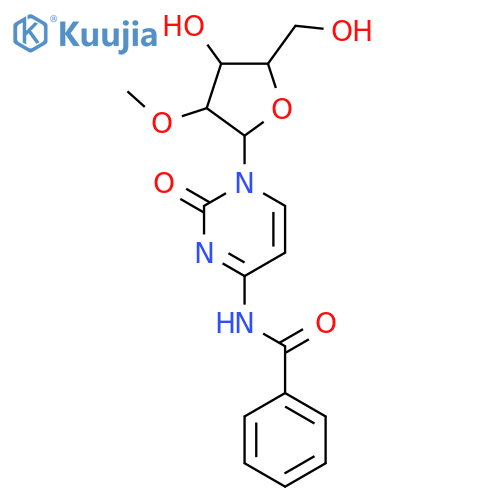

52571-45-6 structure

商品名:N4-Benzoyl-2’-O-methylcytidine

CAS番号:52571-45-6

MF:C17H19N3O6

メガワット:361.349264383316

MDL:MFCD01631038

CID:377940

PubChem ID:13852838

N4-Benzoyl-2’-O-methylcytidine 化学的及び物理的性質

名前と識別子

-

- N4-Benzoyl-2'-O-methylcytidine

- Cytidine,N-benzoyl-2'-O-methyl- (9CI)

- N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

- N4-BENZOYL-2’-O-METHYL-CYTIDINE

- N4-BENZOYL-2'-O-METHYL-CYTIDINE

- N-Benzoyl-2'-O-methylcytidine

- N6-Benzoyl-2'-O-methyl-cytidine

- N4 -Benzoyl-2'-O-methylcytidine

- N4-Benzoyl-2'-O-methyl cytidine

- HG1331

- 7430AB

- N4-BENZOYL-2-O-METHYL-CYTIDINE

- AK112191

- N-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

- AX8142829

- N4-Benzoyl-2'-O-methyl-D-cytidine

- J-700229

- AS-76098

- 52571-45-6

- A852217

- MFCD01631038

- DTXSID30551232

- LIZIIHWLABYQKD-XKVFNRALSA-N

- AKOS016009513

- SCHEMBL6930829

- AC-32175

- N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

- J-700217

- N-{1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide

- J-700342

- DB-327004

- N-{1-[(2R,3R,4R,5R)-4-HYDROXY-5-(HYDROXYMETHYL)-3-METHOXYOXOLAN-2-YL]-2-OXOPYRIMIDIN-4-YL}BENZAMIDE

- N4-Benzoyl-2’-O-methylcytidine

-

- MDL: MFCD01631038

- インチ: 1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24)/t11-,13-,14-,16-/m1/s1

- InChIKey: LIZIIHWLABYQKD-XKVFNRALSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]([H])([C@]1([H])N1C(N=C(C([H])=C1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O)OC([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 361.12700

- どういたいしつりょう: 361.127

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 601

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 121

じっけんとくせい

- 密度みつど: 1.49

- ゆうかいてん: 174-175 ºC

- 屈折率: 1.659

- PSA: 122.91000

- LogP: -0.16580

N4-Benzoyl-2’-O-methylcytidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

N4-Benzoyl-2’-O-methylcytidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB349440-5 g |

N4-Benzoyl-2'-O-methylcytidine; . |

52571-45-6 | 5 g |

€522.90 | 2023-07-19 | ||

| abcr | AB349440-250mg |

N4-Benzoyl-2'-O-methylcytidine, 95%; . |

52571-45-6 | 95% | 250mg |

€96.80 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N907243-1g |

N4-Benzoyl-2'-O-methylcytidine |

52571-45-6 | 95% | 1g |

466.20 | 2021-05-17 | |

| TRC | B208475-1g |

N4-Benzoyl-2’-O-methylcytidine |

52571-45-6 | 1g |

$ 240.00 | 2022-06-07 | ||

| abcr | AB349440-1 g |

N4-Benzoyl-2'-O-methylcytidine; . |

52571-45-6 | 1 g |

€178.70 | 2023-07-19 | ||

| abcr | AB349440-1g |

N4-Benzoyl-2'-O-methylcytidine, 95%; . |

52571-45-6 | 95% | 1g |

€162.30 | 2025-02-20 | |

| MedChemExpress | HY-W114787-500mg |

N4-Benzoyl-2’-O-methylcytidine |

52571-45-6 | 500mg |

¥770 | 2024-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286471A-250mg |

N4-Benzoyl-2′-O-methylcytidine, |

52571-45-6 | 250mg |

¥1316.00 | 2023-09-05 | ||

| Aaron | AR00DAOP-250mg |

N4-Benzoyl-2'-O-methylcytidine |

52571-45-6 | 95% | 250mg |

$16.00 | 2025-02-10 | |

| Ambeed | A491606-10g |

N-(1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |

52571-45-6 | 98% | 10g |

$387.0 | 2025-02-27 |

N4-Benzoyl-2’-O-methylcytidine 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

52571-45-6 (N4-Benzoyl-2’-O-methylcytidine) 関連製品

- 4836-13-9(N-Benzoyldeoxycytidine)

- 28225-17-4(N4-p-Anisoylcytidine)

- 13089-48-0(N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide)

- 161110-00-5(N4-Benzoyl-3'-deoxycytidine)

- 48212-99-3(N4-Anisoyl-2'-deoxycytidine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52571-45-6)N4-Benzoyl-2’-O-methylcytidine

清らかである:99%/99%

はかる:5g/10g

価格 ($):220.0/348.0